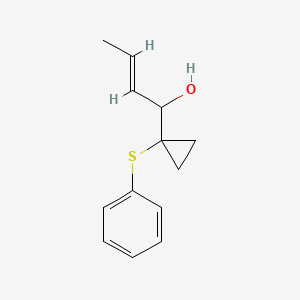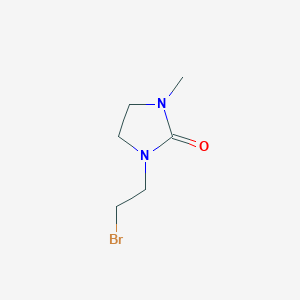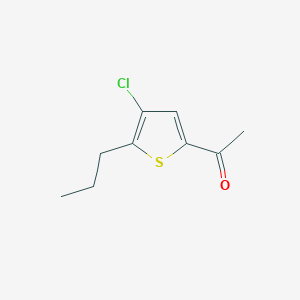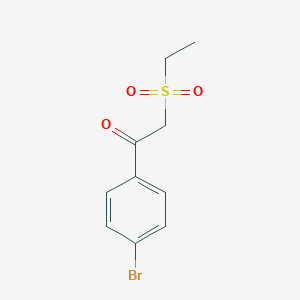
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Dimethyl-3-(m-tolyl)acrylamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with m-tolylacetonitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydride or potassium tert-butoxide.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamide to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines.
Substitution: Formation of substituted enamides or amides.
Applications De Recherche Scientifique
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-N,N-Dimethyl-3-(m-tolyl)acrylamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-(p-tolyl)acrylamide: Similar structure but with a different position of the methyl group on the aromatic ring.
N,N-Dimethyl-3-(o-tolyl)acrylamide: Similar structure but with a different position of the methyl group on the aromatic ring.
N,N-Dimethyl-3-phenylacrylamide: Lacks the methyl group on the aromatic ring.
Uniqueness
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct pharmacological profiles.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(E)-N,N-dimethyl-3-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)7-8-12(14)13(2)3/h4-9H,1-3H3/b8-7+ |
Clé InChI |
XQTIWXPFHABFPY-BQYQJAHWSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C/C(=O)N(C)C |
SMILES canonique |
CC1=CC(=CC=C1)C=CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



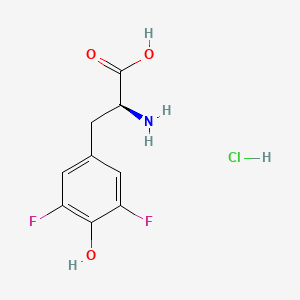
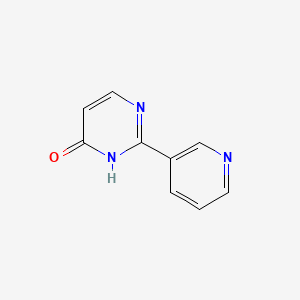

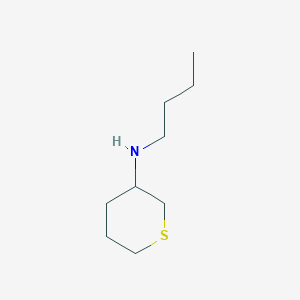

![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)

![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)

